![molecular formula C17H14BrNO2 B3204464 6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one CAS No. 1036712-58-9](/img/structure/B3204464.png)
6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one
Overview
Description
6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one is a chemical compound that belongs to the isoquinoline family. It is commonly used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance in diabetic animals. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one in lab experiments is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities, making it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the use of 6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one in scientific research. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its chemical structure to improve its therapeutic potential and reduce any potential side effects. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various enzymes and proteins in the body.
Scientific Research Applications
6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one is used in scientific research for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
6-bromo-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUPJEUTBPAUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201486 | |
Record name | 6-Bromo-2-[(4-methoxyphenyl)methyl]-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one | |
CAS RN |
1036712-58-9 | |
Record name | 6-Bromo-2-[(4-methoxyphenyl)methyl]-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036712-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-[(4-methoxyphenyl)methyl]-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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